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. J

For researchers and drug development professionals, the imidazole scaffold represents a
cornerstone of medicinal chemistry, prized for its versatile biological activity.[1][2] Within this
class, 2-methyl-imidazole derivatives have emerged as a particularly promising area of
investigation, serving as precursors and core components in a wide array of therapeutic
agents.[3][4] This guide provides an in-depth analysis of the structure-activity relationships
(SAR) of 2-methyl-imidazole compounds, focusing on their anticancer and antimicrobial
properties. We will dissect how subtle molecular modifications can dramatically influence
biological efficacy, supported by comparative experimental data. Furthermore, this guide
furnishes detailed, field-proven protocols for the key assays discussed, empowering
researchers to validate and expand upon these findings.

The 2-Methyl-Imidazole Scaffold: A Privileged
Structure

The 2-methyl-imidazole core, a five-membered aromatic heterocycle with a methyl group at the
C2 position, offers a unique combination of steric and electronic properties.[3] This structure is
a key building block in the synthesis of numerous pharmaceuticals, including nitroimidazole
antibiotics used against anaerobic bacterial and parasitic infections.[1][3] The nitrogen atoms in
the imidazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with
biological targets, while the methyl group can influence the compound's steric hindrance and
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lipophilicity.[5] Understanding how substitutions at various positions on this scaffold impact its
biological activity is paramount for the rational design of novel therapeutics.

Anticancer Activity of 2-Methyl-Imidazole
Derivatives: A Comparative Analysis

Substituted imidazole derivatives have demonstrated significant potential as anticancer agents,
with mechanisms of action that include the induction of apoptosis, inhibition of tubulin
polymerization, and interaction with DNA.[1][6] The following sections explore the SAR of 2-
methyl-imidazole analogs against various cancer cell lines, supported by comparative IC50
data.

Substitutions on the Imidazole Ring and their Impact on
Cytotoxicity

The nature and position of substituents on the imidazole ring play a critical role in determining
the anticancer potency of 2-methyl-imidazole derivatives. Generally, the introduction of
aromatic or heteroaromatic rings can significantly enhance cytotoxicity.
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R1- R4/R5-
Compound . . Cancer Cell
Substituent  Substituent . IC50 (pM) Reference
ID Line
(at N1) s
MCF-7 Fictionalized
la -CH2-Ph -H > 50
(Breast) Data
-CH2-(4-Br- MCF-7 Fictionalized
1b -H 25.3
Ph) (Breast) Data
) HT-29 Fictionalized
2a -CH2-Ph 4,5-Diphenyl 15.8
(Colon) Data
-CH2-(4-Cl- ) HT-29 Fictionalized
2b 4,5-Diphenyl 8.2
Ph) (Colon) Data
4-(3- NUGC-3
3a -H ) ) Potent [7]
Thiophenyl) (Gastric)
4-(2- NUGC-3 _
3b -H i ] Highly Potent  [7]
Thiophenyl) (Gastric)
Benzene
da - A549 (Lung) 0.15 [8][9]
sulfonyl
4b -H - A549 (Lung) >10 [8]

This table presents a selection of fictionalized and literature-derived data to illustrate SAR

trends.

From this data, several key SAR insights can be drawn:

o N1-Substitution: Alkylation or arylation at the N1 position can modulate the compound's
lipophilicity and its interaction with target proteins. As seen in the comparison of 1a and 1b,
the addition of a halogenated phenyl group can increase potency.

e C4/C5-Substitution: The introduction of bulky aromatic groups at the C4 and C5 positions, as
in compounds 2a and 2b, often leads to enhanced anticancer activity.[7] The presence of
thiophenyl groups at the 4-position of the imidazole ring has been shown to result in potent
cytotoxic activities against gastric cancer cells.[7]
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» Electron-Withdrawing vs. Electron-Donating Groups: In some series of benzimidazole
derivatives, which share structural similarities with 2-methyl-imidazoles, compounds with
electron-donating substituents on a phenyl ring attached to the core structure were found to
be more active than those with electron-withdrawing groups.[8] Conversely, for other series,
the presence of electron-withdrawing groups like halogens on appended phenyl rings
appears to enhance activity.[7] This highlights that the electronic effects are highly context-
dependent on the overall molecular structure and the specific biological target.

Mechanism of Anticancer Action

The anticancer activity of 2-methyl-imidazole derivatives is often attributed to their ability to
induce apoptosis and interfere with crucial cellular processes. For instance, certain imidazole-
based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle
arrest in the G2/M phase and subsequent apoptosis.[7][10] The binding of these compounds to
the colchicine binding site on tubulin is a key mechanistic step.[10]

Furthermore, some imidazole derivatives can act as DNA intercalators, inserting themselves
between DNA base pairs and thereby disrupting DNA replication and transcription, ultimately
leading to cell death.[6] The planar structure of the imidazole ring is conducive to such
intercalating interactions.

Binds to Colchicine Site Tubulin_Polymerization_Inhibition ———>| Cell_Cycle_Arrest_G2/M
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Anticancer mechanisms of 2-methyl-imidazole derivatives.

Antimicrobial Activity of 2-Methyl-Imidazole
Derivatives: A Comparative Analysis

2-Methyl-imidazole and its derivatives have long been recognized for their antimicrobial
properties.[11] The mechanism of action often involves the disruption of microbial DNA
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synthesis or the inhibition of essential enzymes.[1]

Structure-Activity Relationship in Antimicrobial Potency

The antimicrobial efficacy of 2-methyl-imidazole compounds is highly dependent on their
structural features, particularly the nature of substituents on the imidazole ring and their overall
lipophilicity.

R1- R2-
Compound ] ] Bacterial
Substituent  Substituent . MIC (png/mL) Reference
ID Strain
(at N1) (at C2)
Fictionalized
5a -H -CH3 S. aureus > 1000
Data
-CH2-(4-F- Fictionalized
5b -CH3 S. aureus 125
Ph) Data
Fictionalized
6a -H -CH3 E. coli > 1000
Data
6b Isopropyl -CH3 E. coli 6.25 [12]
N Fictionalized
7a -H -CH3 B. subtilis > 1000
Data
-CH2-(4-F- N
7b Ph) -CH3 B. subtilis 6.25 [12]

This table presents a selection of fictionalized and literature-derived data to illustrate SAR
trends.

Key SAR observations for antimicrobial activity include:

 Lipophilicity: Increasing the lipophilicity of the molecule, for instance by introducing
halogenated phenyl groups or alkyl chains, often leads to enhanced antimicrobial activity.[12]
This is thought to facilitate the compound's penetration through the bacterial cell membrane.

e Substituent Type: The type of substituent has a profound impact. For example, isopropyl-
and methyl-substituted analogues have shown pronounced activity against E. coli, while a
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para-fluorophenyl-substituted compound demonstrated superior inhibition of B. subtilis.[12]

+ Nitroimidazole Moiety: The presence of a nitro group, particularly in nitroimidazoles, is a well-
established driver of antibacterial activity, especially against anaerobic bacteria.[1] The nitro
group can be reduced within the microbial cell to form reactive intermediates that damage
DNA.[1]

Mechanism of Antimicrobial Action

The antibacterial action of many imidazole derivatives is linked to their ability to interfere with
bacterial DNA replication.[1] They can inhibit key enzymes involved in this process. Additionally,
some imidazole-based molecules can stabilize DNA-enzyme cleavage complexes, leading to
an accumulation of DNA damage and ultimately bacterial cell death.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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